1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16682194
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N3O/c1-6-7(3-4-13-6)8-5-9(10)12(2)11-8/h3-5H,10H2,1-2H3 |
| Standard InChI Key | DKWHWBNLQXFFJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C2=NN(C(=C2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine, reflects its structural features:
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A pyrazole ring (positions 1–5) substituted with:
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A methyl group at position 1.
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A 2-methylfuran group at position 3.
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An amine group at position 5.
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The furan moiety introduces π-electron density, while the methyl groups influence steric interactions. The molecular formula is C9H11N3O, with a molecular weight of 177.20 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
| Topological Polar Surface Area | 58.9 Ų |
The compound’s solubility and stability remain understudied, though analogues with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine typically involves multi-step reactions:
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Condensation: Reacting 2-methylfuran-3-carbaldehyde with hydrazine derivatives to form a hydrazone intermediate.
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Cyclization: Acid- or base-catalyzed cyclization of the intermediate to construct the pyrazole ring.
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Methylation: Introducing the methyl group at the pyrazole’s 1-position using methylating agents like iodomethane .
A representative pathway is illustrated below:
Optimization Strategies
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Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
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Temperature Control: Maintaining 60–80°C during cyclization minimizes side reactions.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures yields >90% purity.
Biological Evaluation
Antimicrobial Activity
While direct studies on the compound are scarce, structurally related pyrazoles demonstrate broad-spectrum antimicrobial effects. For example, 4-ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. These effects are attributed to:
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Disruption of microbial cell membranes.
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Inhibition of DNA gyrase or β-lactamase enzymes.
Applications in Drug Discovery
Lead Compound Development
The compound’s furan and pyrazole motifs are pharmacophoric elements in FDA-approved drugs (e.g., celecoxib). Its scaffold is being explored for:
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COX-2 Inhibitors: Selective anti-inflammatory agents.
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Anticancer Agents: Targeting kinase pathways.
Structure-Activity Relationships (SAR)
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Methyl Substitution: Enhances metabolic stability.
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Furan Moieties: Improve binding affinity to hydrophobic enzyme pockets.
Related Compounds and Analogues
Structural Analogues
Comparative Analysis
The 2-methylfuran group in the target compound improves lipophilicity (logP ≈ 2.1) compared to unsubstituted analogues (logP ≈ 1.5), enhancing membrane permeability .
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